molecular formula C19H19NO4S2 B2959912 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-39-4

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2959912
CAS No.: 932303-39-4
M. Wt: 389.48
InChI Key: VHECHOMSNIOWAW-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a sulfamoyl group at the 3-position and an ethyl ester at the 2-position. The 3,4-dimethylphenyl substituent on the sulfamoyl moiety distinguishes it from structurally related analogs.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-4-24-19(21)17-18(15-7-5-6-8-16(15)25-17)26(22,23)20-14-10-9-12(2)13(3)11-14/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHECHOMSNIOWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with notable biological activity. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzothiophene core , which is a fused aromatic system consisting of benzene and thiophene rings. The compound includes a sulfamoyl group attached to a substituted phenyl group and an ethyl carboxylate moiety . Its molecular formula is C19H19NO4S2C_{19}H_{19}NO_{4}S_{2} with a molecular weight of approximately 373.49 g/mol .

Structural Features

Feature Description
Benzothiophene CoreProvides chemical stability and diverse reactivity.
Sulfamoyl GroupPotentially interacts with various biological targets.
Ethyl Carboxylate MoietyEnhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzothiophene core.
  • Introduction of the sulfamoyl group.
  • Attachment of the ethyl carboxylate moiety.

These steps require careful control of reaction conditions to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfamoyl group can modulate enzyme activities, potentially influencing various biological pathways. The compound's unique structure allows it to bind effectively with target proteins, which may lead to therapeutic effects in conditions such as cancer or inflammation .

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase, which is crucial in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM). For instance, related compounds demonstrated IC50 values significantly lower than standard inhibitors like acarbose .
  • Antimicrobial Activity : A study involving high-throughput screening for inhibitors against Mycobacterium tuberculosis showed that certain derivatives exhibited over 90% inhibition at specific concentrations. This suggests potential applications in treating bacterial infections .
  • Structure-Activity Relationship (SAR) : The activity of the compound is influenced by the size and nature of substituents on the phenyl group linked to the sulfamoyl moiety. Variations in these substituents can lead to differing levels of biological activity, highlighting the importance of structural modifications in drug design .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound has potential applications in:

  • Cancer Therapy : Due to its ability to modulate pathways involved in cell proliferation and apoptosis.
  • Diabetes Management : As an inhibitor of α-glucosidase, it could help control blood sugar levels.
  • Antimicrobial Agents : Effective against bacterial strains like M. tuberculosis.

Scientific Research Applications

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C19H19NO4S2 . It comprises a benzothiophene ring (a fused aromatic system containing benzene and thiophene rings), a sulfamoyl group attached to a substituted phenyl group, and an ethyl ester moiety linked to the benzothiophene structure.

Potential Applications
While the search results do not provide explicit applications of this compound, they do offer insights into its potential uses based on its structural features and the known activities of similar compounds:

  • Medicinal Chemistry Compounds containing sulfamoyl groups are often associated with biological activity. this compound may interact with various biological targets.
  • Antitubercular Activity: A related study utilized high-throughput screening to identify inhibitors of Mycobacterium tuberculosis, suggesting that compounds with structural similarities to this compound could be explored for their potential antitubercular activities .

Structural Analogs and Their Significance
The search results mention several related compounds with variations in their chemical structures:

Compound NameStructureUnique Features
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateStructureDifferent methyl substitution pattern
Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylateStructureChlorine substitution enhances reactivity
Ethyl 4-methyl-2-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-5-carboxylateStructureVariations in the position of methyl and sulfamoyl groups

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with key structural analogs, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name Substituent (R) Ester Group Molecular Weight (g/mol) Biological Activity Key Reference
Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) 3,4-dimethylphenyl Ethyl 389.48 Not explicitly reported -
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methylphenyl Ethyl 381.45 Undisclosed (Parchem product)
Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate (67) 3,4-dimethoxybenzoylamino Ethyl 411.44 Anti-HV activity (tested)
Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) 4-methoxyphenylamino Methyl 327.37 Synthetic intermediate
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 2-ethoxyphenyl, 4-fluoro Ethyl 423.50 No activity data
Key Observations:

The methoxy groups in 67 may improve solubility but reduce membrane permeability . Fluorine substitution (e.g., in ’s compound) introduces electronegativity, which can enhance binding affinity to hydrophobic pockets in biological targets .

Biological Activity: Compound 67 (3,4-dimethoxybenzoylamino derivative) was synthesized as part of anti-HIV research, though specific activity data for the target compound remains unreported. The dimethylphenyl variant may exhibit altered potency due to steric and electronic differences .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipophilicity :
    • The target compound (389.48 g/mol) falls within the acceptable range for drug-like molecules. Its dimethylphenyl group likely increases logP compared to fluorine-containing analogs (e.g., 381.45 g/mol in ) .
  • Solubility : Methoxy groups (as in 67 ) improve aqueous solubility, whereas methyl and fluorine substituents may favor tissue penetration .

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